molecular formula C8H10O4 B2438376 Methyl 2-oxo-2-(2-oxocyclopentyl)acetate CAS No. 63053-54-3

Methyl 2-oxo-2-(2-oxocyclopentyl)acetate

Cat. No. B2438376
CAS RN: 63053-54-3
M. Wt: 170.164
InChI Key: VTYYHQNFQPOVDL-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-2-(2-oxocyclopentyl)acetate” is a chemical compound with the CAS Number: 63053-54-3 . It has a molecular weight of 170.16 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10O4/c1-12-8(11)7(10)5-3-2-4-6(5)9/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 170.16 . It is a powder at room temperature . Unfortunately, the sources I have access to do not provide more detailed physical and chemical properties.

Scientific Research Applications

Chemical Synthesis and Reactivity

Methyl 2-oxo-2-(2-oxocyclopentyl)acetate demonstrates significant potential in the realm of chemical synthesis. For example, the regioselective addition of aromatic amines to certain acetates, including similar structures, results in products valuable in organic synthesis (Koz’minykh et al., 2006). Additionally, its structural characteristics have been studied through single crystal X-ray diffraction, which is crucial for understanding its chemical behavior and potential applications (Makaev et al., 2006).

Biosynthesis Pathways

The compound has relevance in biosynthesis research. An example is the investigation of the biosynthesis of 2-oxo-3-methylvalerate in certain bacteria, providing insights into microbial metabolic pathways and their potential exploitation in biotechnology (Nesbakken et al., 1988).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, related structures have been synthesized and evaluated for their antibacterial activity, contributing to the development of new antimicrobial agents (Čačić et al., 2009). Additionally, the synthesis of novel organic compounds, including structures resembling this compound, has led to the development of compounds with potential therapeutic applications (Desai et al., 2001).

Catalysis and Organic Reactions

This compound has implications in catalysis research, particularly in the stereoselectivity of methylation reactions, which are fundamental in organic synthesis and drug development (Mulzer et al., 2005). The exploration of its reactivity with different reagents opens up new pathways in the synthesis of complex organic molecules (Attanasi et al., 2004).

Photocatalysis and Environmental Applications

Research into photocatalytic decomposition of acetic acid on TiO2, which could be linked to compounds like this compound, highlights potential environmental applications, such as pollutant degradation or energy conversion (Muggli & Falconer, 1999).

Safety and Hazards

The safety information for “Methyl 2-oxo-2-(2-oxocyclopentyl)acetate” indicates that it should be handled with care . The compound has been assigned the GHS07 pictogram, and the precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2-oxo-2-(2-oxocyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-12-8(11)7(10)5-3-2-4-6(5)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYYHQNFQPOVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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